molecular formula C7H6ClNS B13412187 4-Pyridylthioacetyl chloride

4-Pyridylthioacetyl chloride

Cat. No.: B13412187
M. Wt: 171.65 g/mol
InChI Key: KCVTVKMPZQSSNU-UHFFFAOYSA-N
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Description

4-Pyridylthioacetyl chloride is an organic compound with the molecular formula C7H6ClNOS It is a derivative of pyridine, featuring a thioacetyl chloride functional group attached to the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridylthioacetyl chloride can be synthesized through the reaction of 4-pyridylthiol with thionyl chloride. The reaction typically involves the following steps:

  • Dissolve 4-pyridylthiol in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridylthioacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the thioacetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Amides, Esters, Thioesters: From nucleophilic substitution reactions.

    Sulfoxides, Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

Scientific Research Applications

4-Pyridylthioacetyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.

    Biology: It can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-pyridylthioacetyl chloride primarily involves its reactivity as an acylating agent. The thioacetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    4-Pyridylmethyl chloride: Similar structure but with a methyl chloride group instead of a thioacetyl chloride group.

    4-Pyridylacetyl chloride: Similar structure but with an acetyl chloride group instead of a thioacetyl chloride group.

    4-Pyridylthiol: The precursor to 4-pyridylthioacetyl chloride, featuring a thiol group instead of a thioacetyl chloride group.

Uniqueness: this compound is unique due to the presence of both a pyridine ring and a thioacetyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H6ClNS

Molecular Weight

171.65 g/mol

IUPAC Name

2-pyridin-4-ylethanethioyl chloride

InChI

InChI=1S/C7H6ClNS/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2

InChI Key

KCVTVKMPZQSSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=S)Cl

Origin of Product

United States

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